An In-depth Technical Guide to 4-Oxo cyclophosphamide-d8
An In-depth Technical Guide to 4-Oxo cyclophosphamide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo cyclophosphamide-d8 (B12422727) is the deuterium-labeled analog of 4-oxo cyclophosphamide (B585), a major inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.[1] Due to its structural similarity and mass difference from the unlabeled metabolite, 4-Oxo cyclophosphamide-d8 serves as an invaluable internal standard for quantitative bioanalytical studies. Its use in isotope dilution mass spectrometry enables highly accurate and precise measurements of cyclophosphamide and its metabolites in complex biological matrices such as plasma and urine. This technical guide provides a comprehensive overview of 4-Oxo cyclophosphamide-d8, including its chemical properties, a proposed synthesis route, detailed experimental protocols for its use, and a summary of relevant data.
Core Data Presentation
The following table summarizes the key quantitative data for 4-Oxo cyclophosphamide-d8 and its non-deuterated counterpart for easy comparison.
| Property | 4-Oxo cyclophosphamide-d8 | 4-Oxo cyclophosphamide |
| Molecular Formula | C₇H₅D₈Cl₂N₂O₃P | C₇H₁₃Cl₂N₂O₃P |
| Molecular Weight | 283.11 g/mol | 275.07 g/mol |
| IUPAC Name | 2-(Bis(2-chloroethyl-1,1,2,2-d4)amino)-1,3,2-oxazaphosphinan-4-one 2-oxide | 2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-one 2-oxide |
| CAS Number | Not Available | 27046-19-1 |
| Appearance | White to off-white solid | White crystalline powder |
| Melting Point | Not Available | 41-45 °C |
| Solubility | Soluble in methanol (B129727) and DMSO | Slightly soluble in DMSO and methanol |
| Isotopic Purity | ≥98% | Not Applicable |
| Storage Stability | Stable for at least 4 years at -20°C | Data not available |
Signaling Pathways and Logical Relationships
The metabolic activation of the prodrug cyclophosphamide is a complex process primarily occurring in the liver. The following diagram illustrates the key steps in this pathway, highlighting the formation of the inactive metabolite 4-oxo cyclophosphamide.
Caption: Metabolic pathway of cyclophosphamide.
Experimental Protocols
The following protocols provide detailed methodologies for the quantification of cyclophosphamide and its metabolites in biological fluids using 4-Oxo cyclophosphamide-d8 as an internal standard.
Sample Preparation from Human Plasma
This protocol is adapted from established methods for the analysis of cyclophosphamide and its metabolites in plasma.
Materials:
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Human plasma samples
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4-Oxo cyclophosphamide-d8 internal standard solution (in methanol)
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Acetonitrile (B52724) (ACN), ice-cold
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Methanol (MeOH)
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Water, HPLC grade
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
Procedure:
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Thaw frozen plasma samples on ice.
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In a clean microcentrifuge tube, add 100 µL of the plasma sample.
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Add 10 µL of the 4-Oxo cyclophosphamide-d8 internal standard solution to each plasma sample. Vortex briefly to mix.
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For protein precipitation, add 300 µL of ice-cold acetonitrile to each tube.
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Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
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Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new microcentrifuge tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
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Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Human Urine
This protocol outlines a simple dilution method for the analysis of cyclophosphamide metabolites in urine.
Materials:
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Human urine samples
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4-Oxo cyclophosphamide-d8 internal standard solution (in methanol)
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Methanol (MeOH)
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Water, HPLC grade
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
Procedure:
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Thaw frozen urine samples and centrifuge at 4,000 rpm for 5 minutes to pellet any precipitate.
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In a clean microcentrifuge tube, add 50 µL of the urine supernatant.
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Add 10 µL of the 4-Oxo cyclophosphamide-d8 internal standard solution.
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Add 440 µL of a methanol/water solution (e.g., 50:50 v/v) to each tube.
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Vortex the samples for 30 seconds.
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Centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the chromatographic separation and mass spectrometric detection. These should be optimized for the specific instrument and application.
Liquid Chromatography (LC) Conditions:
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
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Flow Rate: 0.3 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive ion mode
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Multiple Reaction Monitoring (MRM) Transitions:
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4-Oxo cyclophosphamide: To be determined by direct infusion of the non-deuterated standard.
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4-Oxo cyclophosphamide-d8: The precursor ion will be [M+H]+, which is approximately m/z 284.1. The product ion will need to be determined by fragmentation of the precursor ion.
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Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of cyclophosphamide metabolites using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis.
Synthesis of 4-Oxo cyclophosphamide-d8
A detailed, publicly available synthesis protocol for 4-Oxo cyclophosphamide-d8 is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on the synthesis of the non-deuterated 4-ketocyclophosphamide (B195324) and established methods for deuterium (B1214612) labeling.
The synthesis would likely involve the following key steps:
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Synthesis of a Deuterated Precursor: The synthesis would begin with a deuterated starting material. For 4-Oxo cyclophosphamide-d8, this would likely be a deuterated version of a precursor to the bis(2-chloroethyl)amino group, such as diethanolamine-d8.
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Formation of the Phosphorodiamidic Chloride: The deuterated diethanolamine (B148213) would be reacted with phosphorus oxychloride to form the corresponding deuterated N,N-bis(2-chloroethyl)phosphoramidic dichloride.
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Cyclization: This intermediate would then be reacted with a suitable three-carbon synthon, such as 3-aminopropanol, to form the oxazaphosphorine ring of cyclophosphamide-d8.
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Oxidation: The resulting cyclophosphamide-d8 would then be oxidized at the 4-position of the oxazaphosphorine ring to yield 4-Oxo cyclophosphamide-d8. This oxidation can be achieved using various oxidizing agents.
It is important to note that the synthesis of such a specialized labeled compound would require significant expertise in organic and isotopic synthesis.
Conclusion
4-Oxo cyclophosphamide-d8 is an essential tool for researchers and drug development professionals working with cyclophosphamide. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic, pharmacodynamic, and toxicological studies. This technical guide has provided a detailed overview of its properties, analytical applications, and a conceptual framework for its synthesis, empowering scientists to effectively utilize this critical reagent in their research endeavors.
